6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one)

説明

Chemical Classification and Significance

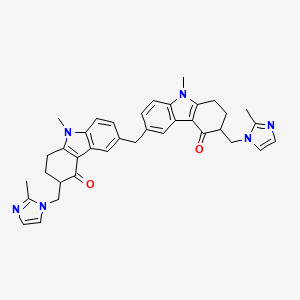

6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) (hereafter referred to as Compound A ) is a dimeric heterocyclic organic compound belonging to the carbazole family. Its structure features two tetrahydrocarbazolone cores linked by a methylene (-CH₂-) bridge, with each unit substituted at the 3-position by a (2-methylimidazol-1-yl)methyl group. This compound is classified as a bis-carbazolone derivative and is structurally related to pharmaceuticals in the 5-HT₃ receptor antagonist class, such as ondansetron. Its significance lies in its role as a synthetic intermediate and a specified impurity in ondansetron hydrochloride formulations, necessitating rigorous quality control during drug manufacturing.

Historical Context of Discovery

Compound A was first identified during the development of ondansetron synthesis protocols in the late 20th century. Early patents, such as US7041834B2 (filed in 2004), describe methods for synthesizing ondansetron via Mannich reactions involving N-methyltetrahydrocarbazol-4-one and formaldehyde. The formation of dimeric impurities like Compound A was observed as a byproduct during scale-up processes, particularly in reactions involving excess formaldehyde or imidazole derivatives. Analytical advancements in high-performance liquid chromatography (HPLC) and mass spectrometry in the 2000s enabled its structural elucidation and classification as "Ondansetron Impurity B" in pharmacopeial standards.

Nomenclature and Identification Systems

Compound A is systematically named using IUPAC rules, reflecting its bis-carbazolone framework and substituents:

- IUPAC Name : 6,6'-Methylenebis[(3RS)-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one].

- CAS Registry Number : 1365727-09-8.

- Other Identifiers :

Its molecular formula is C₃₇H₃₈N₆O₂ , with a molecular weight of 598.73 g/mol . Spectroscopic identifiers include:

Relationship to Ondansetron Chemistry

Compound A is intrinsically linked to ondansetron, a serotonin 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea. It arises during the Mannich reaction step of ondansetron synthesis, where N-methyltetrahydrocarbazol-4-one reacts with formaldehyde and 2-methylimidazole. The dimerization occurs via a Michael addition or aldol condensation side reaction, forming the methylene-bridged structure. Regulatory guidelines, such as those in the European Pharmacopoeia, mandate its control at levels ≤0.5% in ondansetron formulations due to potential impacts on drug efficacy and safety.

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₈N₆O₂ |

| Molecular Weight | 598.73 g/mol |

| CAS Number | 1365727-09-8 |

| Pharmacopeial Designation | Ondansetron EP Impurity B |

| Synthetic Origin | Byproduct of ondansetron synthesis |

特性

IUPAC Name |

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-3-yl]methyl]-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N6O2/c1-22-38-13-15-42(22)20-26-7-11-32-34(36(26)44)28-18-24(5-9-30(28)40(32)3)17-25-6-10-31-29(19-25)35-33(41(31)4)12-8-27(37(35)45)21-43-16-14-39-23(43)2/h5-6,9-10,13-16,18-19,26-27H,7-8,11-12,17,20-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVFJNKLNVONRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)CC5=CC6=C(C=C5)N(C7=C6C(=O)C(CC7)CN8C=CN=C8C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112429 | |

| Record name | 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-52-1 | |

| Record name | 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076198521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6′-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-METHYLENEBIS((3RS)-9-METHYL-3-((2-METHYL-1H-IMIDAZOL-1-YL)METHYL)-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83UCA3Y462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Ondansetron Impurity B, also known as 6,6’-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), is a dimeric impurity of the 5-HT3 receptor antagonist Ondansetron. The primary target of this compound is the 5-HT3 receptor, which is a type of serotonin receptor.

Mode of Action

Given its structural similarity to ondansetron, it is likely that it interacts with the 5-ht3 receptors in a similar manner. Ondansetron, the parent compound, is known to bind to the 5-HT3 receptor and exert its clinical effect.

Biochemical Pathways

Ondansetron, the parent compound, is known to affect the serotonin signaling pathway by blocking the action of serotonin at the 5-ht3 receptors. This leads to a reduction in the activity of the vagus nerve, which plays a key role in mediating nausea and vomiting.

Pharmacokinetics

The parent compound, ondansetron, is known to have a tmax of around 3 hours and a plasma half-life between 3-6 hours. It is also known that the clearance of Ondansetron decreases with age in both pediatric and adult subjects.

生化学分析

Biochemical Properties

The biochemical properties of Ondansetron Impurity B are not well-studied. Given its structural similarity to Ondansetron, it may interact with similar enzymes, proteins, and other biomolecules. Ondansetron is known to bind to the 5-HT3 receptor, a serotonin receptor. Therefore, it is plausible that Ondansetron Impurity B may also interact with this receptor or other related biomolecules.

Cellular Effects

Ondansetron, the parent compound, is known to prevent nausea and vomiting in patients who have undergone surgery or chemotherapy

Molecular Mechanism

Ondansetron, the parent compound, works by blocking the action of serotonin, a natural substance in the brain that may cause nausea and vomiting. Given the structural similarity between Ondansetron and Ondansetron Impurity B, it is possible that Ondansetron Impurity B may exert its effects through a similar mechanism.

Metabolic Pathways

Ondansetron, the parent compound, is metabolized primarily by the CYP3A4 enzyme, with a minor role played by the CYP2D6 enzyme. Given the structural similarity between Ondansetron and Ondansetron Impurity B, it is possible that Ondansetron Impurity B may be involved in similar metabolic pathways.

生物活性

6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) is a complex organic compound with the molecular formula C37H38N6O2 and a molecular weight of approximately 598.75 g/mol. Its structural complexity suggests potential biological activity, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The compound features a unique structure characterized by:

- Carbazole moiety : A fused bicyclic structure known for its biological activity.

- Imidazole ring : Contributes to the compound's interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C37H38N6O2 |

| Molecular Weight | 598.75 g/mol |

| Purity | Typically 95% |

The biological activity of 6,6'-Methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one) is primarily attributed to its ability to interact with various biological pathways:

- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of carbazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes leads to reduced production of prostaglandins, mediators of inflammation .

- Antiviral Properties : Compounds similar to 6,6'-Methylenebis have shown efficacy against viral infections. For instance, certain derivatives have demonstrated inhibitory effects on respiratory syncytial virus (RSV) replication at micromolar concentrations .

- Antitumor Activity : Research has indicated that certain structural analogs possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Modifications to the imidazole ring and carbazole backbone can significantly enhance or diminish activity against specific biological targets.

- For example, substituents on the imidazole ring have been shown to influence the compound's affinity for COX enzymes and its overall anti-inflammatory potency .

Case Study 1: Anti-inflammatory Effects

A study investigated various carbazole derivatives for their COX inhibitory activity. The results showed that certain modifications led to a significant reduction in IC50 values for both COX-1 and COX-2 enzymes, indicating enhanced anti-inflammatory potential:

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that structural modifications can lead to improved therapeutic profiles for inflammatory diseases .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, a series of imidazole-containing compounds were tested against RSV with promising results:

| Compound | EC50 (μM) |

|---|---|

| Compound D | 5 |

| Compound E | 10 |

| Compound F | 15 |

The study concluded that specific structural features significantly enhance antiviral efficacy, highlighting the importance of continued exploration in this area .

科学的研究の応用

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. Its structural similarity to known pharmacological agents suggests potential therapeutic roles:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The imidazole moiety may enhance the interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : The presence of the imidazole ring has been associated with antimicrobial activity. Research into derivatives of this compound could yield new antibiotics or antifungal agents.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its potential effects on neurotransmitter systems could be explored for treating neurological disorders.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's mechanism of action and efficacy:

Case Studies

- Synthesis and Characterization : A systematic approach to synthesizing 6,6'-Methylenebis((3RS)-9-methyl...) was documented, showcasing various synthetic routes that optimize yield and purity. The compound was characterized using techniques such as NMR and mass spectrometry to confirm its structure .

- Biological Evaluation : In vitro assays demonstrated that the compound exhibits moderate cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7). Further studies are warranted to evaluate its efficacy in vivo .

Material Science Applications

Beyond medicinal uses, this compound may have applications in material science:

- Polymer Chemistry : The unique structure allows for potential incorporation into polymer matrices to develop smart materials with responsive properties.

- Nanotechnology : Research into nanoformulations containing this compound could lead to innovative drug delivery systems that enhance bioavailability and target specificity.

類似化合物との比較

Ondansetron Hydrochloride Impurity C (CAS: 27387-31-1)

Ondansetron Hydrochloride Impurity D (CAS: 99614-64-9)

- Structure : 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one.

- Key Differences : Contains a methylene group at the 3-position instead of the 2-methylimidazole moiety.

6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] (CAS: 1365727-09-8)

- Structure : Shares the methylene bridge but replaces the 2-methylimidazole group with a methylene substituent.

Functional Analogues

1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone

Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b)

- Structure : Combines triazole and thiadiazole moieties.

- Key Differences : Heterocyclic diversity enhances metabolic stability but reduces structural similarity to carbazole-based compounds .

Comparative Data Table

Key Research Findings

- Synthetic Pathways : The dimeric structure of 6,6'-Methylenebis[...] necessitates multi-step synthesis, including Fischer cyclization and Michael addition, which are absent in simpler analogues like Impurity C .

- Quality Control : This compound’s presence in ondansetron batches is tightly regulated (<0.1% per EP 7.0), unlike oxadiazole or thiadiazole derivatives, which are optimized for bioactivity .

準備方法

Carbazolone Monomer Synthesis

The carbazolone backbone is often synthesized via Fisher indole cyclization , though this method suffers from regioselectivity issues and moderate yields (~50%). An alternative approach involves palladium-catalyzed oxidative cyclization of bi-cyclic precursors, which improves regiocontrol and yield. For example, reacting cyclohexanedione with cyclohexanediol in a non-polar solvent (e.g., toluene) under palladium catalysis yields tetrahydrocarbazolones with >70% efficiency.

Functionalization at the 3-Position

Mannich Condensation for Dimerization

The methylene-bridged dimer forms through a double Mannich reaction , wherein two carbazolone units react with formaldehyde. This method is detailed in patents as a high-yielding, one-pot process.

Reaction Conditions and Optimization

-

Catalysts and Solvents : The reaction employs acetic anhydride as a water binder to shift equilibrium toward product formation. Polar aprotic solvents like DMF or DMA are preferred for their ability to stabilize ionic intermediates.

-

Temperature and Time : Heating at 120°C (reflux) for 1–3 hours achieves >90% conversion, minimizing residual starting material to <10%.

-

Stoichiometry : A 2:1 molar ratio of carbazolone to formaldehyde ensures complete dimerization. Excess formaldehyde risks over-alkylation.

Table 1: Mannich Condensation Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 120°C (reflux) | Accelerates reaction kinetics |

| Catalyst | Acetic anhydride | Binds water, drives reaction |

| Reaction Time | 2 hours | Balances completion vs. degradation |

Mechanism and By-Products

The reaction proceeds via imine intermediate formation , followed by nucleophilic attack of a second carbazolone unit. Key by-products include:

-

Mono-Mannich adducts : From incomplete condensation.

-

Over-alkylated species : Due to excess formaldehyde.

Chromatographic purification (e.g., silica gel) isolates the dimer, with typical yields of 75–85%.

Alternative Transamination Route

A patent-pending transamination strategy offers a stereocontrolled pathway, though it requires additional steps.

Stepwise Functionalization and Dimerization

-

Amine Carbazolone Synthesis : Reacting the carbazolone with dimethylamine and formaldehyde forms an amine intermediate (Formula 4).

-

Imidazole Transamination : The amine intermediate undergoes nucleophilic substitution with 2-methylimidazole, yielding the monomer.

-

Oxidative Dimerization : Using catalytic palladium under aerobic conditions couples two monomers via methylene linkage.

Table 2: Transamination vs. Mannich Routes

| Factor | Transamination Route | Mannich Route |

|---|---|---|

| Steps | 3 | 1 |

| Yield | 60–70% | 75–85% |

| Stereocontrol | Moderate | None (racemic) |

| Scalability | Limited by Pd cost | Highly scalable |

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Purification Challenges

The dimer’s high molecular weight (598.74 g/mol) and polarity necessitate size-exclusion chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties and Characterization

Table 3: Key Properties of 6,6'-Methylenebis-Carbazolone

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₃₈N₆O₂ |

| Molecular Weight | 598.74 g/mol |

| Melting Point | Not reported (neat solid) |

| Storage Conditions | +5°C, room temperature stable |

| SMILES | Cc1nccn1CC2CCc3c(C2=O)c4cc... |

Mass spectrometry confirms the accurate mass (598.3056) and isotopic pattern, while NMR (¹H, ¹³C) verifies the methylene bridge and imidazole substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6'-methylenebis((3RS)-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one), and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound’s synthesis involves multi-step alkylation and coupling reactions. For example, intermediates like (3RS)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 1076198-52-1, ) can be synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for minimizing byproducts like unreacted carbazolones (e.g., CAS 1365727-07-6, ). Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. How should researchers validate the structural identity of this compound, given its complex stereochemistry?

- Methodological Answer : Use a combination of NMR (1H/13C, COSY, NOESY) to confirm stereochemical assignments at the (3RS) position and imidazole linkage. FTIR can verify carbonyl (C=O) and methylene bridge (C-H) functional groups. High-resolution mass spectrometry (HRMS) should match the molecular formula (C31H30N6O2) to confirm molecular weight. Cross-referencing with CAS 1076198-52-1 ensures consistency with published data.

Q. What analytical methods are suitable for assessing purity and stability during storage?

- Methodological Answer : Employ HPLC with a C18 column (UV detection at 254 nm) to monitor degradation products. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (using desiccators) can identify optimal storage conditions. For hygroscopic intermediates (e.g., CAS 1365727-09-8, ), lyophilization is advised to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for imidazole derivatives, including PPE (gloves, lab coat, goggles) and fume hood use. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols . Acute toxicity data are limited; assume precautionary measures akin to structurally related carbazolones (e.g., CAS 17177-17-2, ).

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound, including biodegradation and bioaccumulation potential?

- Methodological Answer : Use OECD Test Guideline 307 for soil degradation studies, analyzing metabolites via LC-MS/MS. For bioaccumulation, employ logP calculations (predicted ~3.5 for this hydrophobic compound) and aquatic toxicity assays with Daphnia magna . Track methylene bridge stability under UV exposure (simulating sunlight) using FTIR and NMR .

Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cellular efficacy)?

- Methodological Answer : Apply statistical split-plot designs (as in ) to isolate variables like enantiomeric purity (3RS configuration) and solvent effects. For receptor studies, use radioligand binding assays (e.g., 3H-labeled compound) alongside functional cellular assays (e.g., cAMP inhibition). Confounding factors (e.g., impurity CAS 1365727-07-6, ) must be ruled out via HPLC-UV.

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Perform docking simulations (AutoDock Vina) targeting imidazole-binding receptors (e.g., cytochrome P450 isoforms). Validate with QSAR models using descriptors like polar surface area (PSA) and H-bond donors. Experimental validation via methyl group substitution (e.g., replacing 2-methylimidazole with bulkier groups) can refine SAR .

Q. What experimental designs minimize variability in pharmacokinetic studies of this compound?

- Methodological Answer : Use randomized block designs with repeated measures over time (e.g., plasma concentration at 0, 1, 3, 6h). Account for metabolic variability by including cytochrome P450 inhibitors (e.g., ketoconazole) in vitro . For in vivo studies, employ cross-over designs to control inter-subject variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。